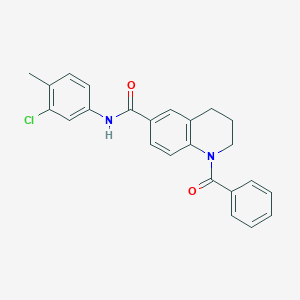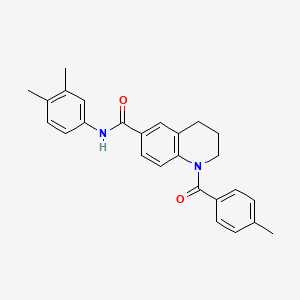
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MPQ, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPQ is a tetrahydroquinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and physiological effects:
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid beta and alpha-synuclein protein aggregation, protection against oxidative stress and apoptosis, and inhibition of voltage-gated sodium channels. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
实验室实验的优点和局限性
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for the treatment of neurodegenerative diseases. However, there are also limitations to using 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments, including its relatively low potency and selectivity compared to other compounds.
未来方向
There are several future directions for the study of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, such as epilepsy and multiple sclerosis, and the study of its mechanism of action at the molecular level. Additionally, the potential use of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide as a tool for studying the nervous system and ion channels and receptors involved in neurological diseases warrants further investigation.
Conclusion:
In conclusion, 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results as a potential therapeutic agent for the treatment of neurodegenerative diseases, and its potential as a neuroprotective and analgesic agent warrants further investigation. The future directions for the study of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide include the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level.
合成方法
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a tetrahydroquinoline derivative. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a tetrahydroquinoline derivative. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the specific application.
科学研究应用
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as an analgesic agent, as it has been shown to inhibit the activity of voltage-gated sodium channels.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-17-6-9-20(10-7-17)26(30)28-14-4-5-21-16-22(11-13-24(21)28)25(29)27-23-12-8-18(2)19(3)15-23/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQVSIIQFSVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


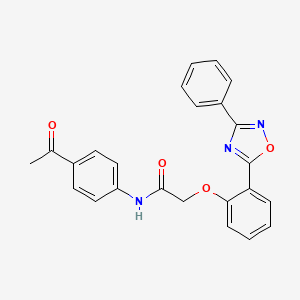
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)





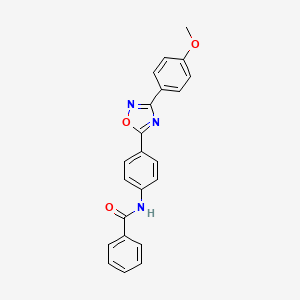

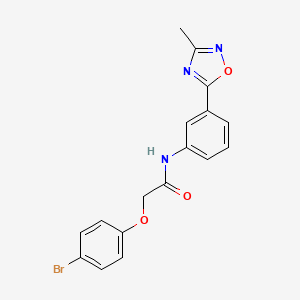
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

